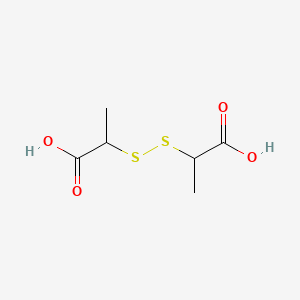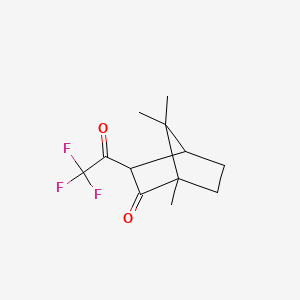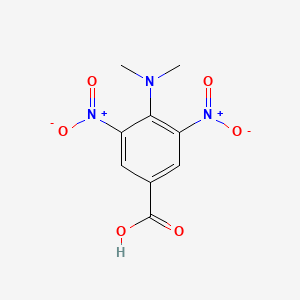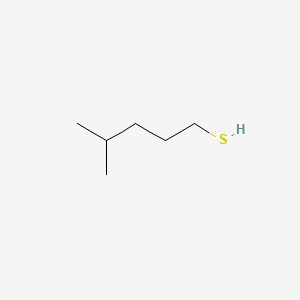
N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide” contains total 24 atom(s); 8 Hydrogen atom(s), 9 Carbon atom(s), 2 Nitrogen atom(s), and 5 Oxygen atom(s) . It contains total 25 bond(s); 17 non-H bond(s), 9 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amide(s) (aliphatic), 1 nitro group(s) (aromatic), and 2 ether(s) (aromatic) .Chemical Reactions Analysis
“N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide” and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical And Chemical Properties Analysis
The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. The molecular weight of “N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide” is 224.17 g/mol .Aplicaciones Científicas De Investigación
Antidiabetic Agent
N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide: derivatives have been studied for their potential as antidiabetic agents. These compounds have shown promising results in inhibiting α-amylase, an enzyme involved in carbohydrate digestion, which can help manage blood sugar levels in diabetic patients . In vivo studies using diabetic mice models have demonstrated significant reductions in blood glucose levels, indicating the potential of these compounds in diabetes treatment .
Anticancer Activity
Some derivatives of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide have been characterized for their anticancer properties. They have been found to exhibit cytotoxicity against various cancer cell lines while showing negligible effects on normal cell lines . This selective toxicity is crucial for developing effective cancer therapies with minimal side effects.
Antimicrobial Properties
The antimicrobial application of benzodioxol compounds, including N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide , is well-documented. These compounds are known to possess broad-spectrum antimicrobial activity, which makes them suitable candidates for developing new antibiotics to combat resistant bacterial strains .
Anti-inflammatory Uses
Benzodioxol derivatives are also explored for their anti-inflammatory effects. The nitro group in N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide may contribute to its anti-inflammatory properties, making it a potential compound for treating inflammatory diseases .
Antifungal Applications
The structure of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide suggests its use as an antifungal agent. Benzodioxol compounds have been used in the pharmaceutical industry to develop treatments for fungal infections due to their ability to inhibit the growth of various fungi .
Anti-protozoal Activity
Research has indicated that benzodioxol derivatives can serve as anti-protozoal agents. This application is particularly relevant in the treatment of diseases caused by protozoan parasites, such as malaria .
HIV Protease Inhibition
Benzodioxol compounds have been publicized for their potential role as HIV protease inhibitors. This application is significant in the context of HIV/AIDS treatment, where inhibiting the protease enzyme is a key strategy in preventing the replication of the virus .
Pharmaceutical Research and Development
Lastly, N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide is used in pharmaceutical research and development as a building block for synthesizing various bioactive molecules. Its unique structure allows for the creation of diverse derivatives with potential therapeutic applications .
Direcciones Futuras
Mecanismo De Acción
- The primary targets of NBD are not well-documented in the literature. However, we know that it has been evaluated for its anti-arthritic effects in an adjuvant-induced arthritis (AIA) rat model . In this study, NBD reduced hyperalgesia and hind paw inflammation, suggesting an impact on inflammatory pathways.
Target of Action
Propiedades
IUPAC Name |
N-(6-nitro-1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5/c1-5(12)10-6-2-8-9(16-4-15-8)3-7(6)11(13)14/h2-3H,4H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGRDSBPPKBVBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337223 | |
| Record name | N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide | |
CAS RN |
81864-14-4 | |
| Record name | N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





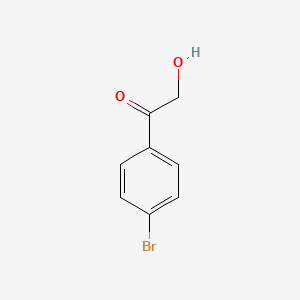
![7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332074.png)




